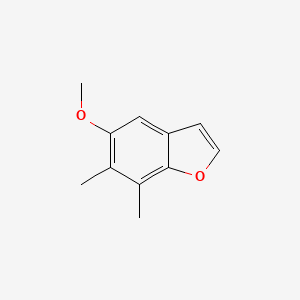

5-Methoxy-6,7-dimethylbenzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35355-35-2 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-methoxy-6,7-dimethyl-1-benzofuran |

InChI |

InChI=1S/C11H12O2/c1-7-8(2)11-9(4-5-13-11)6-10(7)12-3/h4-6H,1-3H3 |

InChI Key |

SBBBDZXLODAOJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C=COC2=C1C)OC |

Origin of Product |

United States |

Analytical Characterization Techniques in Benzofuran Research

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable tools for determining the intricate structures of organic molecules. By analyzing the interaction of electromagnetic radiation with a compound, chemists can deduce its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and widely used techniques for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. While specific ¹H NMR data for 5-Methoxy-6,7-dimethylbenzofuran is not detailed in the surveyed literature, analysis of closely related benzofuran (B130515) structures demonstrates the utility of this technique. For instance, the ¹H NMR spectrum of 3-methylbenzofuran (B1293835) shows characteristic signals for its methyl group and aromatic protons. jst.go.jp Similarly, the spectrum for 5-hydroxybenzofuran displays distinct signals for the hydroxyl proton and the protons on the furan (B31954) and benzene (B151609) rings, with chemical shifts and coupling constants that are diagnostic of their positions. jst.go.jp In a compound like this compound, one would expect to see singlets for the methoxy (B1213986) and two methyl groups, and distinct signals for the protons on the furan and benzene portions of the molecule.

Table 1: Example ¹H NMR Data for Related Benzofuran Derivatives

| Compound | Solvent | Chemical Shift (δ) and Description | Reference |

| 3-Methylbenzofuran | CDCl₃ | δ: 2.22 (3H, d, J=1.2 Hz), 7.18–7.26 (2H,m), 7.38 (1H, dd, J=1.2, 8.0 Hz), 7.48 (1H, m), 7.51 (1H, dd, J=1.2, 8.0 Hz) | jst.go.jp |

| 5-Hydroxybenzofuran | CDCl₃ | δ: 3.85 (3H, s), 6.71 (1H, d, J=2.3 Hz), 6.92 (1H, dd, J=2.3, 9.2 Hz), 7.06 (1H, d, J=2.3 Hz), 7.41 (1H, d, J=9.2 Hz), 7.60 (1H, d, J=2.3 Hz) | jst.go.jp |

| (6-Methoxybenzofuran-2-yl)(p-tolyl)methanone | CDCl₃ | δ: 7.93 (d, J=8.0 Hz, 2H), 7.57 (d, J=8.5 Hz, 1H), 7.45 (s, 1H), 7.32 (d, J=8.0 Hz, 2H), 7.10 (s, 1H), 6.96 (dd, J=2.0, 8.5 Hz, 1H), 3.89 (s, 3H), 2.46 (s, 3H) | rsc.org |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. For this compound, with its molecular formula C₁₁H₁₂O₂, one would expect to see 11 distinct signals in the ¹³C NMR spectrum, corresponding to the two furan carbons, six benzene carbons, one methoxy carbon, and two methyl carbons. The chemical shifts of these signals would indicate their electronic environment (e.g., aromatic, aliphatic, oxygen-attached). For example, the ¹³C NMR data for 3-methylbenzofuran reveals signals for its nine carbon atoms, with the methyl carbon appearing at a high field (low δ value) and the aromatic carbons appearing at a lower field. jst.go.jp

Table 2: Example ¹³C NMR Data for Related Benzofuran Derivatives

| Compound | Solvent | Chemical Shift (δ) | Reference |

| 3-Methylbenzofuran | CDCl₃ | δ: 6.4, 110.6, 115.2, 119.0, 121.9, 123.8, 128.4, 141.4, 155.5 | jst.go.jp |

| 5-Hydroxybenzofuran | CDCl₃ | δ: 56.0, 103.6, 106.8, 111.9, 113.2, 128.1, 145.8, 150.0, 156.0 | jst.go.jp |

| (6-Methoxybenzofuran-2-yl)(p-tolyl)methanone | CDCl₃ | δ: 183.6, 161.2, 157.6, 152.2, 143.4, 134.9, 129.5, 129.2, 123.5, 120.4, 116.7, 114.4, 95.8, 55.8, 21.7 | rsc.org |

High-resolution NMR studies allow for the precise determination of very small coupling constants, including those between protons on different rings of a fused system. A detailed study on 2-carbomethoxy 5,6-dimethyl benzofuran, a compound structurally similar to this compound, revealed complex spin-spin interactions. tandfonline.com The investigation successfully measured coupling constants between the ring protons (H-3, H-4, H-7), between the protons of the two methyl groups (at positions 5 and 6), and crucially, between the ring protons and the methyl group protons. tandfonline.com Such detailed analyses, often requiring advanced techniques like frequency-sweep spin decoupling, are essential for unambiguously confirming the substitution pattern on the benzofuran core. tandfonline.com Modern two-dimensional (2D) NMR techniques, such as HMQC and HMBC, are also routinely used to unequivocally assign all proton and carbon signals for complex benzofuran derivatives. ekb.egresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information based on fragmentation patterns. This compound has been identified as a volatile component in various types of dark teas using Gas Chromatography-Mass Spectrometry (GC-MS). jocpr.com In these studies, the compound is first separated from other components by gas chromatography and then introduced into the mass spectrometer, which provides a unique mass spectrum that serves as a molecular fingerprint for identification. jocpr.comnih.govtandfonline.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, allowing for the determination of its elemental formula. acs.org For this compound, the molecular formula is C₁₁H₁₂O₂. HRMS can confirm this formula by measuring the exact mass of the molecular ion with high accuracy. The calculated exact mass for C₁₁H₁₂O₂ is 176.08373 g/mol . spectrabase.com An HRMS measurement yielding a value extremely close to this calculated mass would provide strong evidence for the compound's elemental composition. This technique is a standard method for characterizing new or isolated benzofuran derivatives, often using electrospray ionization (ESI). jst.go.jpresearchgate.net

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical information about the functional groups and molecular structure of a compound. In the analysis of this compound, the IR spectrum is a key identifier. A total synthesis of the compound confirmed that its IR, UV, NMR, and mass spectra were identical to those of the naturally occurring product. electronicsandbooks.com The spectrum for the synthesized product was recorded on a film. electronicsandbooks.com

While detailed Raman spectroscopic data for this compound is not extensively published, theoretical and experimental studies on related benzofuran structures provide insight into the expected vibrational modes. researchgate.netresearchgate.net These studies utilize Density Functional Theory (DFT) to simulate spectra and assign vibrational bands, which are then compared with experimental FT-IR and FT-Raman data. researchgate.netresearchgate.netresearchgate.net For this compound, characteristic IR absorptions can be predicted based on its constituent functional groups.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Alkyl C-H (from methyl groups) | Stretching | 2975-2850 |

| C=C Aromatic Ring | Stretching | 1600-1450 |

| C-O-C (ether linkage) | Asymmetric Stretching | 1275-1200 |

| C-O-C (ether linkage) | Symmetric Stretching | 1075-1020 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to its electronic transitions. This technique is particularly useful for compounds with conjugated systems, such as the benzofuran ring. For this compound, the UV spectrum provides a distinct fingerprint that aids in its identification. The spectrum, measured in ethanol (B145695), shows multiple absorption maxima (λmax) corresponding to the electronic transitions within the molecule. electronicsandbooks.com

The observed absorption bands are consistent with the aromatic and furan rings of the benzofuran core structure. electronicsandbooks.com Theoretical studies on other benzofuran derivatives using Time-Dependent DFT (TD-DFT) methods help in understanding the nature of these electronic transitions. researchgate.net

Table 2: UV-Visible Spectral Data for this compound in Ethanol

| Wavelength (λmax) | Molar Absorptivity (ε) |

| 248 nm | 12,500 |

| 256 nm | 9,700 |

| 289 nm | 4,400 |

| 300 nm | 3,900 |

| Source: electronicsandbooks.com |

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating components from a complex mixture and for their subsequent identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. This compound has been identified as a volatile aroma compound in different types of fermented teas, such as Pu-erh and Fu brick tea. psu.edunih.gov In these studies, Headspace Solid-Phase Microextraction (HS-SPME) is commonly used to extract the volatile compounds from the tea samples before they are introduced into the GC-MS system. psu.edunih.govjocpr.com

The separation is typically achieved on a capillary column, such as an HP-5MS. nih.gov The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. nih.gov Following separation by GC, the compounds are ionized (commonly via electron impact at 70 eV) and fragmented in the mass spectrometer. nih.govjocpr.com The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive identification by comparison with mass spectral libraries like NIST. nih.govjocpr.com

Research has identified this compound in various teas, and its relative content can differ based on the tea's type and age. psu.edursc.org For instance, it was detected in aged Pu-erh teas but was absent in ripe Pu-erh teas in one study. psu.edursc.org

Table 3: GC-MS Identification Data for this compound in Tea Samples

| Parameter | Value/Description | Reference |

| Identification Method | Gas Chromatography-Mass Spectrometry (GC-MS) | psu.edujocpr.com |

| Sample Matrix | Pu-erh Tea, Fu Brick Tea | psu.edunih.gov |

| Extraction Technique | Headspace Solid-Phase Microextraction (HS-SPME) | psu.edujocpr.com |

| GC Column | Agilent HP-5MS (30 m × 0.25 mm i.d. × 0.25 μm) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Ionization Mode | Electron Impact (EI), 70 eV | nih.govjocpr.com |

| Retention Index (RI) | 1465 / 1468 | nih.govtandfonline.com |

| Key Mass Fragments (m/z) | 176 (Molecular Ion), 161, 145, 131 | nih.gov |

| Example Relative Content | 0.55 ± 0.65 (Aged Pu-erh); 0.00 ± 0.00 (Ripe Pu-erh) | psu.edursc.org |

Purity Assessment and Crystallographic Analysis

Assessing the purity of a synthesized or isolated compound is a critical step in chemical analysis. In the total synthesis of this compound, purity was established through a combination of techniques. The crude product was purified using chromatography on silica (B1680970) gel. electronicsandbooks.com The final product was obtained as crystalline needles from methanol (B129727) with a distinct melting point of 32–33°C, which serves as an indicator of purity. electronicsandbooks.com For other benzofurans, techniques like High-Performance Liquid Chromatography (HPLC) and GC-MS are noted as standard methods for verifying purity.

Crystallographic analysis, specifically single-crystal X-ray diffraction, is the most definitive method for determining the three-dimensional structure of a molecule. While this technique has been used to unambiguously confirm the structures of other complex benzofuran and indole (B1671886) derivatives, specific crystallographic data for this compound has not been reported in the reviewed literature. nih.govmdpi.com The ability of the compound to form crystals, as noted by its crystallization into needles from methanol, suggests that X-ray crystallographic analysis would be feasible if suitable single crystals could be grown. electronicsandbooks.com

Computational Chemistry and Spectroscopic Investigations of Benzofuran Systems

Quantum Chemical Calculations of Benzofuran (B130515) Derivatives

Quantum chemical calculations have become an indispensable tool for predicting the molecular structure, properties, and reactivity of complex organic molecules like 5-Methoxy-6,7-dimethylbenzofuran. These methods allow for a detailed understanding of the electronic characteristics that govern the behavior of benzofuran systems.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method that has been widely and successfully applied to study the electronic structure of various benzofuran derivatives. uea.ac.ukrsc.orgresearchgate.net DFT calculations provide a balance between accuracy and computational cost, making them suitable for the analysis of medium to large-sized molecules. These studies typically involve the optimization of the molecular geometry to find the most stable conformation, followed by the calculation of various electronic properties.

Table 1: Predicted Optimized Geometric Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p)) (Note: The values in this table are representative and are based on typical values for similar substituted benzofuran structures found in the literature, as a specific study on this molecule is not available.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.35 | C2-O1-C7a | 106.0 |

| C3a-C7a | 1.40 | C3-C3a-C7a | 110.5 |

| C5-O(methoxy) | 1.37 | C4-C5-O(methoxy) | 125.0 |

| C6-C(methyl) | 1.51 | C5-C6-C(methyl) | 121.0 |

| C7-C(methyl) | 1.51 | C6-C7-C(methyl) | 120.5 |

Basis Set Selection and Functional Applications

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For benzofuran derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed as they incorporate a portion of the exact Hartree-Fock exchange, leading to more accurate results for many organic systems. nih.govrsc.orgmdpi.com The selection of a basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also critical. Pople-style basis sets, such as 6-311++G(d,p), are frequently used for these types of molecules. nih.govmdpi.com This basis set includes diffuse functions (++) to describe anions and excited states better, and polarization functions (d,p) to allow for more flexibility in the orbital shapes. The combination of the B3LYP functional with a 6-311++G(d,p) basis set has been shown to provide reliable results for the geometric and electronic properties of similar heterocyclic compounds. nih.govmdpi.com

Molecular Orbital and Electronic Structure Analyses

The electronic structure of this compound can be further investigated through a variety of analyses that provide a deeper understanding of its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for this compound (eV) (Note: These values are representative and extrapolated from data on analogous substituted benzofurans.)

| Parameter | Value (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.60 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.25 |

| Global Hardness (η) | 2.30 |

| Electronegativity (χ) | 3.55 |

| Chemical Potential (μ) | -3.55 |

| Global Electrophilicity (ω) | 2.74 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored in shades of red and yellow) are susceptible to electrophilic attack, while regions of positive potential (typically colored in shades of blue) are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show the most negative potential around the oxygen atom of the furan (B31954) ring and the oxygen atom of the methoxy (B1213986) group, indicating these as the primary sites for electrophilic attack. The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. nih.gov NBO analysis can be used to investigate hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. nih.gov

Table 3: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Note: This table presents hypothetical but plausible NBO analysis results based on the expected electronic structure of the molecule.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a |

| LP(1) O1 | π(C2-C3) | 18.5 |

| LP(1) O(methoxy) | π(C4-C5) | 15.2 |

| σ(C6-H) | π(C5-C6) | 2.1 |

| σ(C7-H) | π(C6-C7a) | 2.3 |

| a E(2) means estimate of the donor-acceptor interaction energy. |

Non-Linear Optical (NLO) Properties

The study of Non-Linear Optical (NLO) properties is crucial for the development of new materials for optoelectronic applications, such as in telecommunications and data storage. Computational methods, particularly those based on Density Functional Theory (DFT), are often used to predict the NLO response of organic molecules. These calculations can determine key parameters like the first and second hyperpolarizabilities, which indicate a molecule's potential for NLO activity. For benzofuran systems, research has shown that the arrangement of electron-donating and electron-accepting groups can significantly influence their NLO properties. A detailed computational study on this compound would be necessary to ascertain its specific NLO characteristics.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses are quantum chemical tools used to visualize and understand the nature of chemical bonding in molecules. These methods provide a detailed picture of electron pair localization, helping to distinguish between covalent bonds, lone pairs, and core electrons. Such analyses would offer valuable insights into the electronic structure and aromaticity of the fused ring system in this compound. This information is fundamental for understanding its reactivity and intermolecular interactions.

Spectroscopic Simulations and Comparison with Experimental Data

Vibrational Wavenumber Analysis (IR, Raman)

Computational vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to different functional groups within the molecule. For a substituted benzofuran like this compound, this analysis would help identify the characteristic stretching and bending frequencies associated with the methoxy and methyl groups, as well as the vibrations of the benzofuran core.

NMR Chemical Shift Predictions (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. These predictions are highly valuable for interpreting experimental NMR spectra and for the structural elucidation of new compounds. A GIAO calculation for this compound would provide theoretical ¹H and ¹³C NMR chemical shifts, which would be instrumental in assigning the signals in an experimentally obtained spectrum.

UV-Vis Spectra Simulations (TD-DFT method)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for simulating the ultraviolet-visible (UV-Vis) absorption spectra of molecules. This method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in an experimental spectrum. For this compound, a TD-DFT simulation would predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions involved, which are crucial for understanding its photophysical properties.

Conformational Analysis and Potential Energy Surfaces (PES)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. By mapping the potential energy surface (PES), computational methods can identify the most stable conformers (energy minima) and the energy barriers to rotation around single bonds. For this compound, a PES scan, particularly focusing on the rotation of the methoxy and methyl groups, would reveal the preferred three-dimensional structure of the molecule and the flexibility of its substituents. This information is vital for understanding its biological activity and interactions with other molecules.

Structure Activity Relationship Sar Studies of Benzofuran Derivatives

Impact of Substituent Position and Nature on Activity

The biological profile of a benzofuran (B130515) derivative is profoundly influenced by the type and placement of functional groups on its bicyclic structure. nih.gov Preliminary SAR studies have shown that substitutions at various positions, including the C-2, C-3, and C-5 positions, are critical determinants of the compound's activity. nih.govrsc.org

The introduction of an amino group at the C-3 position of the benzofuran ring has been shown to enhance the biological activities of the resulting derivatives. nih.gov A novel series of 3-aminobenzofuran derivatives has been designed and synthesized as potent multifunctional agents, particularly for their potential in treating Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

SAR studies on this series revealed that the inhibitory potency is dependent on the substitutions on the 3-amino group. nih.gov

Electron-withdrawing groups: Compounds featuring electron-withdrawing groups, such as fluoro, chloro, and bromo, on the benzyl (B1604629) moiety attached to the 3-amino group generally exhibit better inhibitory potencies. nih.gov For instance, compound 5f , which contains a 2-fluorobenzyl moiety, demonstrated the most potent inhibitory activity against both AChE and BuChE. nih.gov

Electron-donating groups: Conversely, the attachment of electron-donating groups like methyl and methoxy (B1213986) significantly reduces the inhibitory activity of these compounds. nih.gov

Unsubstituted derivatives: The unsubstituted derivative (5a ) showed potent activity against the AChE enzyme, highlighting the importance of the core 3-aminobenzofuran structure. nih.gov

These findings underscore that the C-3 position is a key site for modification, and substitutions on the amino group can fine-tune the biological activity of the benzofuran scaffold. nih.govnih.gov

The C-2 position of the benzofuran nucleus is a critical site for substitution, with modifications at this position significantly impacting cytotoxic activity. nih.govrsc.orgnih.gov

Ester and Heterocyclic Groups: SAR studies have identified that the presence of an ester group or the introduction of a heterocyclic ring at the C-2 position is a key determinant for the cytotoxic effects of benzofuran compounds. nih.govrsc.orgnih.govmdpi.com These modifications play a substantial role in the selectivity of the compounds toward cancer cells. nih.govmdpi.com A series of new benzofuran derivatives containing various heterocyclic substituents linked to the C-2 position were synthesized and evaluated as potential antitumor agents, with all tested compounds showing greater potency than the standard, 5-fluorouracil. researchgate.net

Aryl Substitutions: The introduction of a phenyl group at the C-2 position is also closely related to the antibacterial activity of benzofuran derivatives. nih.govrsc.org

Hydroxyl (-OH) and methoxy (-OCH3) groups are important functional groups whose placement on the benzofuran scaffold can modulate biological activity.

Anticancer Activity: The phenolic hydroxyl group has been found to be crucial for modulating the anticancer activity of benzofuran derivatives. nih.gov In one study of hybrid derivatives, the absence of a methoxy substituent on a heterocyclic ring, coupled with two halogen-substituted rings, was found to be detrimental, resulting in a loss of cytotoxicity. mdpi.com

Antibacterial Activity: The introduction of a hydroxyl group at the C-5 position is closely linked to the antibacterial activity of the benzofuran core. nih.govrsc.org

Topoisomerase Inhibition: In a series of 2,4-diaryl benzofuro[3,2-b]pyridin-7-ols, the introduction of an additional hydroxyl group at the 7-position of the benzofuro[3,2-b]pyridine skeleton was found to be critical for achieving selective topoisomerase IIα inhibitory activity. nih.gov

The addition of halogens (fluorine, chlorine, bromine) and nitro groups to the benzofuran ring system is a well-established strategy for enhancing biological potency. nih.govrsc.org

Halogenation: The incorporation of halogen atoms into the benzofuran ring consistently leads to a significant increase in anticancer activities. researchgate.netnih.gov This enhancement is likely due to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its biological target. nih.gov The position of the halogen is a critical determinant of its effect on biological activity. nih.govmdpi.com For example, placing a halogen atom at the para position of an N-phenyl ring substituent is often associated with maximum cytotoxic activity. nih.gov The hydrophobic and electron-donating nature of halogens is considered beneficial for enhancing the cytotoxic properties of benzofuran. nih.gov

Nitro Group: The presence of a nitro group can also significantly boost biological activity. In one series of compounds, the addition of a nitro group was found to enhance anticancer activity by reducing the melting temperature of DNA in cancer cells. nih.gov

For antibacterial activity, it has been noted that the presence of halogens or nitro groups at positions 4, 5, and 6 is essential. rsc.org

Table 1: In Vitro Inhibitory Activities of Selected Halogenated Benzofuran Derivatives This table is interactive. You can sort and filter the data.

| Compound Reference | Substitution Details | Target Cell Line | IC50 (µM) | Source |

|---|---|---|---|---|

| 1 | Bromine on methyl at C-3 | K562 (Leukemia) | 5 | nih.gov |

| 1 | Bromine on methyl at C-3 | HL60 (Leukemia) | 0.1 | nih.gov |

| 5 | Fluorine at position 4 of 2-benzofuranyl | Not Specified | 0.43 | nih.gov |

| 3 | 5-chloro, N-phenethyl carboxamide | MCF-10A | 1.136 | researchgate.net |

Benzofuran as a Bioisosteric Scaffold

Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a key strategy in drug design. The benzofuran scaffold can serve as a bioisostere for other chemical structures, allowing for the exploration of new chemical space while maintaining key interactions with a biological target.

An example of this is the development of inhibitors for the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli. In this context, indole (B1671886) analogues were prepared as a bioisostere of a benzofuran hit compound. mdpi.com This replacement substituted the hydrogen bond-accepting oxygen of the furan (B31954) ring with a secondary amine from the indole ring, which had the potential to form new interactions within the target's binding groove. mdpi.com Similarly, acyl-sulfonamides have been shown to function as bioisosteres for carboxylic acids in certain enzyme inhibitors, including a series of benzofuran-based compounds. acs.org The tetrazole group has also been employed as a bioisostere for a carboxylic acid moiety in benzofuran derivatives. mdpi.com This demonstrates the utility of the benzofuran core as a versatile scaffold that can be conceptually interchanged with other ring systems to optimize pharmacological properties.

SAR in Specific Inhibitor Series (e.g., Acylsulfonamide-Benzofuran for KAT6A/B)

A potent and selective acylsulfonamide-benzofuran series has been identified as a novel structural class for the inhibition of lysine (B10760008) acetyltransferases KAT6A and KAT6B, which are implicated in various cancers. acs.orgacs.orgbroadinstitute.org Extensive SAR studies were conducted to optimize the initial hit compound from this series. acs.org

The acylsulfonamide group appears to act as a mimic of diphosphate. acs.org The SAR investigations revealed several key structural requirements for potent inhibition:

Core Substitutions: 1,3 substitutions on the benzofuran heterocycle were found to be crucial. acs.org

Methoxy Group: A methoxy scan confirmed the importance of a methoxy group at the 6-position, which appears to engage in a key hydrogen bond interaction with the target enzyme. acs.org The SAR at this position was found to be quite steep; slightly bulkier groups led to reduced activity, while a difluoromethoxy substitution resulted in a 10-fold loss in activity. acs.org

Acylsulfonamide Moiety: The SAR of the acylsulfonamide substitution modulated the in vitro KAT6A activity. Adding aryl-substituents in the ortho position increased the measured pKa of the sulfonamide NH group. acs.org

N,N-dimethylamino Group: The combination of a 6-N,N-dimethylamino group with no substituent at the 4-position resulted in a compound with robust cellular activity. acs.org

Table 2: SAR of Acylsulfonamide-Benzofuran Derivatives as KAT6A Inhibitors This table is interactive. You can sort and filter the data.

| Compound Reference | Key Structural Features | KAT6A IC50 (nM) | Source |

|---|---|---|---|

| 11 | 1,3-disubstituted benzofuran | 24 | acs.org |

| 29 | 6-N,N-dimethylamino, no C-4 substituent | 168 (cellular) | acs.org |

| 33 | 6-difluoromethoxy | 10-fold loss vs. parent | acs.org |

SAR Related to Dimethyl Substituents on Related Heterocycles

The placement and presence of methyl groups on the benzofuran scaffold and related heterocyclic systems play a crucial role in determining their biological activity. Structure-activity relationship (SAR) studies have shown that these seemingly simple alkyl substituents can significantly influence a compound's potency, selectivity, and even its synthetic accessibility.

Research into the anticancer properties of benzofuran derivatives has highlighted the importance of substitution patterns. For instance, in a series of compounds derived from 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone, the presence of a methyl group at the 3-position of the benzofuran ring was associated with remarkable cytotoxic activity against leukemia cell lines. nih.gov One such derivative demonstrated an inhibitory concentration (IC50) value of 0.1 μM against HL60 acute leukemia cells, indicating that the methyl substituent is a critical determinant of its biological action. nih.gov Further studies on furan-fused chalcones, which are structurally related to benzofurans, revealed that the attachment of a furan moiety to a 2',4'-dihydroxychalcone (B613834) core enhanced antiproliferative activity by more than twofold. iiarjournals.org The relative position of the benzofuran and phenyl moieties in these furan-fused chalcones was also found to be important for their activity. iiarjournals.org

In the context of herbicidal activity, the degree of methylation on the benzofuran ring has been shown to modulate efficacy. A study comparing various benzofuran derivatives found that those with 2,3-dihydro-2,2,4,5,6-pentamethylbenzofuran-5-yl substituents displayed more potent herbicidal activities than analogs with 2,3-dihydro-2-ethyl-2,4,5,6-tetramethylbenzofuran-5-yl groups. researchgate.net This suggests that increasing the number of methyl groups on the heterocyclic system can enhance its desired biological effect in certain applications.

The influence of methyl groups extends to related heterocycles such as furans and thiophenes. A quantitative structure-activity relationship (QSAR) study on a series of furan and thiophene (B33073) amide derivatives established a correlation between structural parameters and biological activity. mdpi.com The analysis utilized molecular modeling to show that properties such as the total dipole moment (TDM) and electrostatic self-energy (ESE) could be used to predict the activity of these compounds. mdpi.com While this study did not isolate the effect of dimethyl substituents specifically, it provides a framework for understanding how structural modifications, including methylation, quantitatively impact the pharmacological properties of these related heterocycles. mdpi.com

The strategic placement of methyl groups can also facilitate the synthesis of complex benzofuran derivatives. In the preparation of certain 3-aminobenzofurans, substituting the benzofuran precursor at the 5-position with an electron-rich methyl group resulted in good yields of the target compounds, demonstrating that these substituents can favorably influence reaction outcomes. nih.gov

The following table summarizes the findings from various studies on methyl-substituted benzofuran and furan derivatives.

| Compound/Derivative Class | Substituent(s) of Interest | Key SAR Finding | Biological Activity |

| Halogenated derivative of 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone | Methyl group at C3-position | The C3-methyl group is a critical determinant of biological activity. nih.gov | Cytotoxic (IC50 = 0.1 μM) |

| 6-Benzofuryl-3-hydroxycyclohex-2-en-1-ones | 2,3-dihydro-2,2,4,5,6-pentamethylbenzofuran-5-yl | Showed superior activity compared to tetramethyl analogs, indicating more methyl groups enhance potency. researchgate.net | Herbicidal |

| Furan-fused Chalcones | Fused furan ring (relative to chalcone) | Attachment of a furan moiety enhanced activity by more than twofold. iiarjournals.org | Antiproliferative |

| 3-Aminobenzofuran Precursors | Methyl group at C5-position | The electron-donating methyl group resulted in good yields of the target product. nih.gov | Synthetic Intermediate |

| Furan and Thiophene Amide Derivatives | Various substitutions (modeled computationally) | Biological activity correlates with molecular parameters like total dipole moment (TDM) and ESE. mdpi.com | Antiproliferative |

Advanced Applications and Research Frontiers of Benzofuran Scaffolds

Benzofurans in Medicinal Chemistry Lead Discovery

The unique structural features of benzofurans make them attractive candidates for the development of novel therapeutic agents. The exploration of 5-Methoxy-6,7-dimethylbenzofuran in this context is an area of active investigation, with researchers focusing on its potential to serve as a scaffold for chemical probes and as a basis for new medicines.

Development of Chemical Probes

Currently, there is a lack of specific research detailing the development of chemical probes derived from this compound. Chemical probes are essential small-molecule tools used to study biological systems and protein function. The development of a probe based on this benzofuran (B130515) structure would require synthesis and screening to identify its biological targets and characterize its interactions. Such a probe could be invaluable for elucidating the roles of specific proteins or pathways in disease, paving the way for future drug discovery efforts.

Exploration of Novel Therapeutic Agents

While the broader class of benzofurans has shown significant promise in the development of novel therapeutic agents, specific studies on this compound are not extensively documented in publicly available research. The therapeutic potential of this compound would likely be explored through its synthesis and subsequent screening in various biological assays to identify any activity against diseases such as cancer, inflammation, or infectious agents. Structure-activity relationship (SAR) studies would be crucial in optimizing its efficacy and selectivity.

Applications Beyond Pharmaceuticals

The versatility of the benzofuran core extends beyond medicinal chemistry. The potential utility of this compound in other industrial sectors is an area ripe for exploration.

Agricultural Chemistry (e.g., Pesticides, Herbicides, Fungicides)

To date, there is no specific information available regarding the application of this compound in agricultural chemistry. However, the benzofuran motif is present in some agrochemical compounds. Future research could involve the synthesis and evaluation of this specific derivative for its potential as a pesticide, herbicide, or fungicide. Such investigations would involve screening for activity against common agricultural pests and pathogens.

Dyes, Pigments, and Optical Brighteners

The application of this compound in the field of dyes, pigments, and optical brighteners has not been reported. The chromophoric properties of the benzofuran ring system could potentially be exploited for such applications. Further research would be needed to synthesize and characterize the photophysical properties of this compound to determine its suitability for use as a colorant or brightening agent.

Polymer Science (e.g., Polyamides, Polyarylates)

There is currently no documented use of this compound in polymer science. The incorporation of this benzofuran derivative into polymer chains, such as in polyamides or polyarylates, could potentially impart unique thermal, mechanical, or optical properties to the resulting materials. This remains a hypothetical application that would require dedicated research and development to explore.

Organic-Electronic and Photoelectronic Devices

The benzofuran nucleus is a significant heterocyclic scaffold that has found numerous applications in diverse fields, including material science. acs.orgnih.gov Derivatives of benzofuran are noted for their beneficial electrochemical behavior, thermal stability, and light-emitting properties, making them suitable for use in organic-electronic and photoelectronic devices. nih.gov Specifically, their hole-transporting properties are valuable for applications in organic light-emitting diodes (OLEDs). nih.gov

Benzofuran derivatives containing a thiophene (B33073) ring, such as benzothieno[3,2-b]benzothiophene (BTBT), are particularly crucial in the development of highly efficient organic photovoltaics. acs.orgnih.gov These compounds are effectively utilized in the construction of field-effect transistors and other photoelectronic devices. acs.orgnih.gov The inherent properties of the furan (B31954) cycle, which is a component of the benzofuran structure, contribute to the rigidity and planarity of the molecular structure, thereby enhancing electronic delocalization along the conjugated systems, a key factor for semiconductor materials. researchgate.net The development of furan-based semiconductor materials, including those derived from benzofuran, is an active area of research for advancing organic solar cell technologies. bohrium.com

Natural Occurrence and Role in Complex Mixtures

Identification of this compound as a Volatile Component in Tea

Tea is known for its complex chemical composition, which includes thousands of volatile compounds that contribute to its characteristic aroma. biriz.biz These volatile components, such as alcohols, aldehydes, and esters, are primarily formed during the tea processing stages. nih.gov The specific profile of these compounds is critical in defining the aroma and uniqueness of different tea varieties. nih.gov

While a vast number of compounds have been identified in various teas, the presence of specific methoxy-substituted benzofurans has been noted. For instance, 5-Hydroxy-7-methoxy-6-methylflavone, a compound with a related structural backbone, has been detected in black, green, and other herbal teas. foodb.ca Research into the volatile flavor components of different tea types is ongoing. For example, studies on fermented teas have identified a wide array of compounds, with the profile changing significantly during processing. nih.govresearchgate.net The specific identification of this compound would be a result of detailed chemical analysis of the volatile fractions of particular tea samples.

General Presence in Natural Products

Benzofuran and its derivatives are a class of compounds ubiquitously found in nature. rsc.org These heterocyclic scaffolds are encountered pervasively in a number of natural products and are known to be fundamental structural units in many biologically active molecules. nih.govnih.gov For example, phytochemical investigations of various plants have led to the isolation of novel benzofuran derivatives. An investigation of Senecio glaucus afforded three benzofuran derivatives, including 1-1'-(6-methoxybenzofuran-2,5-diyl) diethanone. ekb.eg Another example is Bergapten (5-methoxypsoralen), a linear furanocoumarin (a class of compounds containing a benzofuran fused with a coumarin) found in plants like celery, parsnip, and figs, and in the essential oil of bergamot orange. thegoodscentscompany.com The widespread presence of the benzofuran moiety in the plant kingdom highlights its importance as a scaffold for natural product synthesis. rsc.org

Emerging Research Directions for Benzofuran Derivatives

The broad spectrum of applications for benzofuran derivatives has spurred significant interest in developing novel and efficient approaches to their synthesis and design. divyarasayan.org

Innovative Synthetic Methodologies

In recent years, chemists have devised numerous innovative and facile methodological approaches to assemble the benzofuran nucleus. acs.orgnih.gov A significant focus has been on transition-metal-catalyzed reactions, which offer efficient routes to a wide variety of substituted benzofurans. acs.orgmdpi.com

Key innovative strategies include:

Palladium-Catalyzed Synthesis : Palladium catalysts are widely used for synthesizing benzofuran derivatives. For instance, palladium acetate (B1210297) has been used to catalyze the reaction between aryl boronic acids and 2-(2-formylphenoxy) acetonitriles. nih.gov

Copper-Based Catalysis : Copper catalysts are employed in reactions such as the coupling of salicylaldehydes and terminal alkynes, which yield benzofuran derivatives in good to excellent yields (70–91%). acs.org

Dual Palladium–Copper Catalysis : The Sonogashira coupling reaction, utilizing both palladium and copper catalysts, effectively synthesizes benzofurans from terminal alkynes and iodophenols. acs.orgnih.gov

Nickel-Catalyzed Reactions : Nickel catalysts have been reported to provide the activation energy for intramolecular nucleophilic addition reactions, furnishing benzofuran derivatives in noteworthy yields. acs.org

Other Methodologies : Beyond transition metals, other methods such as iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes and Brønsted acid-catalyzed reactions of benzoquinones have been developed. nih.govmdpi.com Unique approaches like free radical cyclization cascades and reactions involving proton quantum tunneling are also being explored for constructing complex benzofuran ring systems. rsc.org

| Synthetic Method | Catalyst/Reagent | Starting Materials | Key Features |

| Palladium-Catalyzed Reaction | Palladium Acetate [Pd(OAc)₂] | Aryl boronic acids, 2-(2-formylphenoxy) acetonitriles | Synthesis of benzoyl-substituted benzofurans. nih.gov |

| Copper-Catalyzed Reaction | Copper Iodide (CuI) | Salicylaldehydes, Terminal alkynes | High yields (70-91%), particularly with electron-donating substituents. acs.org |

| Sonogashira Coupling | (PPh₃)PdCl₂ / Copper Iodide | Terminal alkynes, Iodophenols | Dual catalyst system for intramolecular cyclization. acs.orgnih.gov |

| Nickel-Catalyzed Cyclization | Nickel Catalyst | Varies (intramolecular reactions) | Provides activation for nucleophilic addition. acs.org |

| Oxidative Cyclization | (Diacetoxyiodo)benzene [PhI(OAc)₂] | 2-Hydroxystilbenes | Alternative to Palladium-catalyzed methods for 2-arylbenzofurans. mdpi.com |

| Brønsted Acid Catalysis | Acetic Acid | Benzoquinones | One-pot synthesis via protonation and subsequent ring formation. nih.gov |

Advanced Computational Design and Screening

Computational chemistry has become an indispensable tool in the design and development of new benzofuran derivatives for various applications, particularly in drug discovery. nih.gov These in silico methods allow for the efficient prediction of biological activity and pharmacokinetic properties, guiding the synthesis of promising new molecules. researchgate.net

Key computational techniques applied to benzofuran research include:

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are performed to build reliable models that can predict the biological activity of novel benzofuran compounds. researchgate.net

Molecular Docking : This technique is used to predict the binding orientation and affinity of designed compounds to a specific protein target. nih.gov It provides insights into how benzofuran derivatives interact with biological targets, such as enzymes or receptors, which is crucial for designing potent inhibitors. nih.govaip.org

ADMET Prediction : Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted computationally to screen out compounds with poor pharmacokinetic profiles early in the design process. researchgate.net

Density Functional Theory (DFT) : DFT calculations are used to optimize the structure of benzofuran derivatives and analyze their electronic properties, providing a deeper understanding of their chemical reactivity and behavior. aip.org

These computational approaches enable the high-throughput screening of virtual libraries of benzofuran derivatives, identifying the most promising candidates for synthesis and further experimental evaluation. researchgate.netaip.org

| Computational Method | Application in Benzofuran Research | Example |

| 3D-QSAR (CoMFA/CoMSIA) | Predicting the biological activity of new molecules. | Developing models to identify potent inhibitors of specific enzymes. researchgate.net |

| Molecular Docking | Simulating the binding of benzofuran derivatives to protein targets. | Studying the binding affinity of novel benzofuran hybrids as dual PI3K/VEGFR2 inhibitors. nih.govresearchgate.net |

| ADMET Prediction | In silico screening for drug-like pharmacokinetic and toxicity profiles. | Identifying computer-designed compounds with favorable ADMET properties. researchgate.net |

| Density Functional Theory (DFT) | Analyzing molecular structure, electronic properties, and reactivity. | Optimizing the geometry of 1-benzofuran to understand its potential as a pharmacophore. aip.org |

Based on a comprehensive review of scientific literature, there is currently insufficient available data to generate a detailed article on the "Targeted Applications in Chemical Biology" specifically for the compound This compound .

Extensive searches for this particular molecule did not yield specific research findings, data tables, or detailed discussions pertaining to its use as a chemical probe, its role in targeted therapeutic design, or the biological evaluation of its derivatives within the field of chemical biology. The information required to fulfill the specific and detailed outline provided in the user request is not present in the accessible scientific domain.

Research on benzofuran scaffolds is extensive, with many derivatives being investigated for various biological activities. For instance, various substituted benzofurans have been synthesized and evaluated for anticancer, antimicrobial, and anti-Alzheimer's properties. However, these studies focus on different structural analogues and not on this compound itself.

Due to the strict requirement to focus solely on this compound and the lack of specific data for this compound, it is not possible to construct the requested scientific article without resorting to speculation or including information on unrelated compounds, which would violate the provided instructions.

Conclusion and Future Perspectives in 5 Methoxy 6,7 Dimethylbenzofuran Research

Summary of Key Research Advances

The primary and most significant research advance concerning 5-Methoxy-6,7-dimethylbenzofuran dates back to 1971. In a study focused on the chemical constituents of tobacco, the total synthesis of this compound was reported, leading to its identification as a novel component of tobacco. This foundational work established the existence and structure of the molecule. However, a comprehensive search of scientific literature reveals a conspicuous absence of subsequent in-depth studies focused specifically on this compound. While the broader class of benzofurans has been extensively investigated for a variety of potential applications, this compound itself has not been the subject of significant follow-up research.

Unexplored Avenues and Challenges

The lack of dedicated research into this compound presents a landscape rich with unexplored avenues. The primary challenge is the current scarcity of data, which necessitates foundational research to establish a baseline of knowledge. Key areas that remain to be investigated include:

Biological Activity Screening: A fundamental starting point would be to screen this compound for a wide range of biological activities. Given that other benzofuran (B130515) derivatives have demonstrated properties such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, it would be logical to assess this compound in similar assays.

Pharmacological Profiling: Should any significant biological activity be identified, a thorough pharmacological evaluation would be the next critical step. This would involve determining its mechanism of action, potency, efficacy, and potential off-target effects.

Toxicological Assessment: To even consider any potential therapeutic application, a comprehensive toxicological profile of this compound would need to be established. This includes in vitro and in vivo studies to determine its safety profile.

Medicinal Chemistry Campaigns: The core structure of this compound could serve as a scaffold for the synthesis of novel derivatives. Structure-activity relationship (SAR) studies could then be conducted to optimize for any identified biological activity.

The principal challenge for researchers is the lack of existing literature to build upon. Any investigation into this compound would essentially be starting from scratch, requiring significant investment in initial exploratory studies.

Future Impact and Interdisciplinary Research Opportunities

While speculative due to the limited data, the potential future impact of research into this compound could be significant, contingent on the discovery of novel biological activities. The benzofuran core is a well-established pharmacophore, and this particular substitution pattern could offer unique properties.

Future research on this compound would inherently be interdisciplinary, requiring collaboration between several scientific fields:

Organic and Medicinal Chemistry: For the synthesis of the compound and its analogues, as well as for conducting SAR studies.

Pharmacology and Toxicology: To evaluate the biological effects and safety profile of the compound.

Biochemistry and Molecular Biology: To elucidate the mechanism of action at a molecular level.

Natural Product Chemistry: To potentially investigate its biosynthesis in tobacco and explore other natural sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.